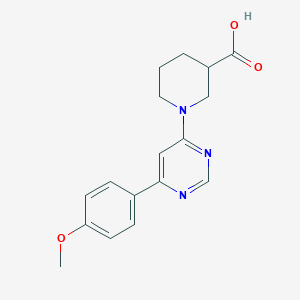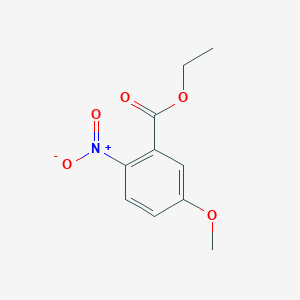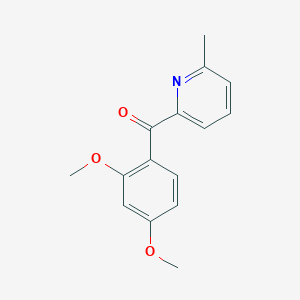
Ethyl 7-methoxy-2H-chromene-3-carboxylate
Descripción general
Descripción
Ethyl 7-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H14O4 . It has an average mass of 234.248 Da and a mono-isotopic mass of 234.089203 Da .
Synthesis Analysis
The synthesis of Ethyl 7-methoxy-2H-chromene-3-carboxylate and its derivatives has been a subject of research. For instance, one study reported the reduction of a similar compound with sodium borohydride, followed by aminolysis with triethylenetetramine . Another study reported a three-component reaction using lipase (Mucor miehei) in ionic liquids as a catalyst .Molecular Structure Analysis
The InChI code for Ethyl 7-methoxy-2H-chromene-3-carboxylate is1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
The reaction of Ethyl 7-methoxy-2H-chromene-3-carboxylate with hydrazine hydrate has been studied. It was found that the reaction yielded another main product, identified as malono-hydrazide .Aplicaciones Científicas De Investigación
Anticancer Potential
Ethyl 7-methoxy-2H-chromene-3-carboxylate has been explored for its anticancer properties, showing significant potential in targeted cancer therapy. Research by Sugita et al. (2017) emphasized its high tumor specificity and reduced toxicity to normal keratinocytes, indicating a promising approach for developing new anticancer drugs with minimized side effects. The study highlighted the compound's ability to induce apoptotic cell death in human oral squamous cell carcinoma (OSCC) cells, with its effectiveness correlated to molecular size and lipophilicity. This suggests that chemical modification of ethyl 7-methoxy-2H-chromene-3-carboxylate could lead to the production of novel anticancer agents with enhanced therapeutic indices (Sugita et al., 2017).
Chemical Recycling of Polymers
Karayannidis and Achilias (2007) explored the chemical recycling of poly(ethylene terephthalate) (PET), revealing the potential of ethyl 7-methoxy-2H-chromene-3-carboxylate in contributing to sustainable waste management practices. The paper discusses various chemical recycling techniques, including glycolysis, to recover valuable monomers from PET waste. This approach not only addresses the solid waste issue but also conserves raw petrochemical products and energy, demonstrating the environmental benefits of utilizing chemical recycling technologies (Karayannidis & Achilias, 2007).
Bioactive Heterocyclic Compounds
Yoda (2020) provided a comprehensive overview of recent advances in 3-hydroxycoumarin chemistry, highlighting its significance as a bioactive heterocyclic compound. While the focus was on 3-hydroxycoumarin, the paper acknowledges the broader class of coumarins, including ethyl 7-methoxy-2H-chromene-3-carboxylate, for their diverse applications in pharmaceuticals, perfumery, and agrochemicals. The review underscores the compound's importance in various biological fields, such as genetics, pharmacology, and microbiology, indicating its potential as a multifaceted bioactive agent (Yoda, 2020).
Propiedades
IUPAC Name |
ethyl 7-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBVDYSFQIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677646 | |
| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2H-chromene-3-carboxylic acid ethyl ester | |
CAS RN |
885271-34-1 | |
| Record name | Ethyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



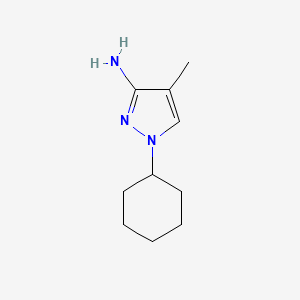

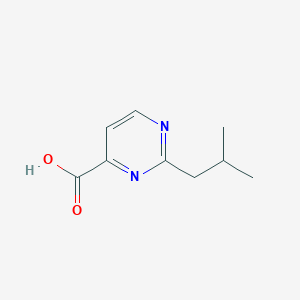
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

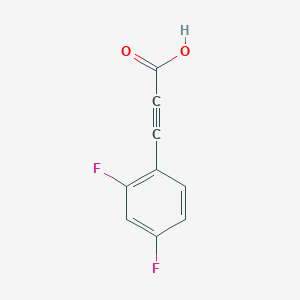
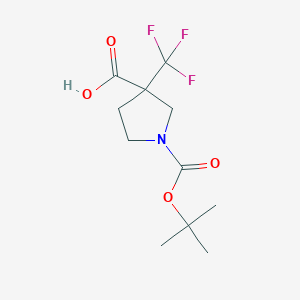

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

